Cas no 149427-84-9 (5-(2-hydroxyethyl)pyrrolidin-2-one)

5-(2-ヒドロキシエチル)ピロリジン-2-オンは、極性溶媒として優れた特性を持つ環状アミド化合物です。分子内にヒドロキシル基とアミド基を有するため、高い溶解性と反応性を示します。特に、医薬品中間体や有機合成における多用途なビルディングブロックとして有用です。水酸基の存在により、他の官能基とのさらなる修飾が可能であり、高分子材料や機能性化合物の合成に適しています。また、比較的安定な構造を持つため、保存性にも優れています。この化合物は生体適合性が高く、化粧品や薬剤の成分としても応用が検討されています。

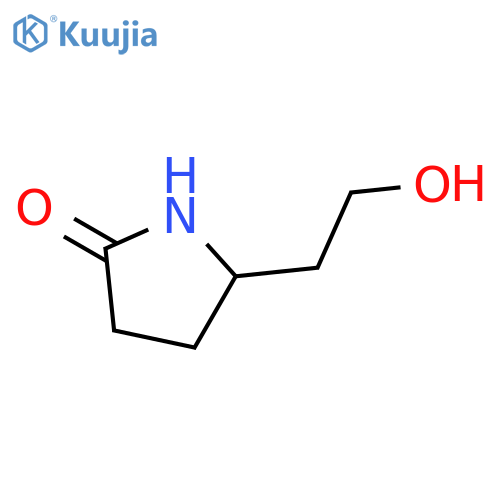

149427-84-9 structure

商品名:5-(2-hydroxyethyl)pyrrolidin-2-one

CAS番号:149427-84-9

MF:C6H11NO2

メガワット:129.157041788101

MDL:MFCD09032652

CID:100235

PubChem ID:10855476

5-(2-hydroxyethyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(2-hydroxyethyl)-2-Pyrrolidinone

- 2-Pyrrolidinone,5-(2-hydroxyethyl)-

- 5-(2-hydroxyethyl)pyrrolidin-2-one

- (S)-5-(2-hydroxy-ethyl)-pyrrolidin-2-one

- 2-Pyrrolidinone,5-(2-hydroxyethyl)

- 5-(2-HYDROXY-ETHYL)-PYRROLIDIN-2-ONE

- 5(S)-(2-hydroxyethyl)pyrrolidin-2-one

- AT18821

- 5-hydroxyethylpyrrolidone

- GPVDPHDTYDBCAI-UHFFFAOYSA-N

- EN300-269464

- FT-0742977

- SCHEMBL2984521

- 149427-84-9

- DTXSID70445924

- CS-0215642

- AKOS006329825

- 2-Pyrrolidinone, 5-(2-hydroxyethyl)-

-

- MDL: MFCD09032652

- インチ: InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)

- InChIKey: GPVDPHDTYDBCAI-UHFFFAOYSA-N

- ほほえんだ: OCCC1NC(=O)CC1

計算された属性

- せいみつぶんしりょう: 129.07900

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 342.4±15.0 °C at 760 mmHg

- フラッシュポイント: 160.9±20.4 °C

- PSA: 49.33000

- LogP: -0.02380

- じょうきあつ: 0.0±1.7 mmHg at 25°C

5-(2-hydroxyethyl)pyrrolidin-2-one セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-(2-hydroxyethyl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269464-5.0g |

5-(2-hydroxyethyl)pyrrolidin-2-one |

149427-84-9 | 95.0% | 5.0g |

$3479.0 | 2025-03-20 | |

| Enamine | EN300-269464-10.0g |

5-(2-hydroxyethyl)pyrrolidin-2-one |

149427-84-9 | 95.0% | 10.0g |

$5159.0 | 2025-03-20 | |

| Enamine | EN300-269464-0.05g |

5-(2-hydroxyethyl)pyrrolidin-2-one |

149427-84-9 | 95.0% | 0.05g |

$278.0 | 2025-03-20 | |

| Enamine | EN300-269464-2.5g |

5-(2-hydroxyethyl)pyrrolidin-2-one |

149427-84-9 | 95.0% | 2.5g |

$2351.0 | 2025-03-20 | |

| Aaron | AR001MDP-250mg |

2-Pyrrolidinone, 5-(2-hydroxyethyl)- |

149427-84-9 | 95% | 250mg |

$842.00 | 2025-02-13 | |

| Aaron | AR001MDP-10g |

2-Pyrrolidinone, 5-(2-hydroxyethyl)- |

149427-84-9 | 95% | 10g |

$7119.00 | 2023-12-16 | |

| 1PlusChem | 1P001M5D-1g |

2-Pyrrolidinone, 5-(2-hydroxyethyl)- |

149427-84-9 | 95% | 1g |

$1545.00 | 2024-06-20 | |

| 1PlusChem | 1P001M5D-50mg |

2-Pyrrolidinone, 5-(2-hydroxyethyl)- |

149427-84-9 | 95% | 50mg |

$394.00 | 2024-06-20 | |

| 1PlusChem | 1P001M5D-100mg |

2-Pyrrolidinone, 5-(2-hydroxyethyl)- |

149427-84-9 | 95% | 100mg |

$576.00 | 2024-06-20 | |

| Aaron | AR001MDP-50mg |

2-Pyrrolidinone, 5-(2-hydroxyethyl)- |

149427-84-9 | 95% | 50mg |

$408.00 | 2025-02-13 |

5-(2-hydroxyethyl)pyrrolidin-2-one 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

149427-84-9 (5-(2-hydroxyethyl)pyrrolidin-2-one) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量